6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (CAS 1251002-42-2) is a spirocyclic compound featuring a Boc-protected azaspiro[3.4]octane core and a carboxylic acid substituent at the 2-position. With a molecular formula of C₁₃H₂₁NO₄ and molecular weight of 255.31 g/mol, it exhibits predicted physicochemical properties including a boiling point of 392.1±35.0 °C, density of 1.20±0.1 g/cm³, and pKa of 4.67.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 1251002-42-2
Cat. No. B595716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
CAS1251002-42-2
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)O
InChIInChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyQLUYLNWFJLLXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (CAS 1251002-42-2): Spirocyclic Building Block with Carboxylic Acid Handle


6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (CAS 1251002-42-2) is a spirocyclic compound featuring a Boc-protected azaspiro[3.4]octane core and a carboxylic acid substituent at the 2-position [1]. With a molecular formula of C₁₃H₂₁NO₄ and molecular weight of 255.31 g/mol, it exhibits predicted physicochemical properties including a boiling point of 392.1±35.0 °C, density of 1.20±0.1 g/cm³, and pKa of 4.67 . This building block serves as an intermediate in medicinal chemistry for the synthesis of spirocyclic drug candidates, leveraging the conformational rigidity and three-dimensional character of the spirocyclic framework [2].

Workflow Spirocyclic amide library synthesis via direct carboxylic acid coupling
Selection Carboxylic acid handle enables efficient amide bond formation with primary/secondary amines
Context Rigid spiro[3.4]octane core supports conformational constraint in SAR studies

Why 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid Cannot Be Simply Replaced by Other Spirocyclic Analogs


Within the azaspiro[3.4]octane family, subtle structural variations—such as the presence of a carboxylic acid versus a ketone or alcohol—drastically alter lipophilicity, hydrogen-bonding capacity, and synthetic versatility [1]. Substituting a ketone-containing analog like 6-Boc-1-oxo-6-aza-spiro[3.4]octane for the carboxylic acid derivative would compromise the ability to form amide bonds directly and shift the molecule's LogP and polar surface area, potentially impacting downstream biological or material properties [2]. The following quantitative evidence details these differentiation dimensions.

Target
6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid
• Contains a carboxylic acid group that increases LogP and polar surface area vs. ketone analogs.
• Provides 1 hydrogen bond donor and 5 acceptors, enabling stronger intermolecular interactions.
• Exists as a carboxylate anion at physiological pH, altering solubility and permeability profiles.
• Allows direct amide coupling, reducing synthetic steps compared to ketone or alcohol derivatives.
Analog Substitution Risk
6-Boc-1-oxo-6-aza-spiro[3.4]octane (ketone analog)
• Lower LogP and smaller PSA may alter membrane permeability and target binding.
• Lacks a hydrogen bond donor, reducing capacity for specific interactions.
• Remains neutral at physiological pH, limiting pH-dependent solubility exploitation.
• Requires reductive amination or additional activation steps for amine conjugation.
Property shifts may compromise downstream biological or material performance; direct replacement not recommended without validation.

Quantitative Differentiation of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid vs. Key Analogs


Comparative Lipophilicity (LogP) and Polar Surface Area (PSA): 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid vs. 6-Boc-1-oxo-6-aza-spiro[3.4]octane

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid exhibits a predicted LogP of 2.05 and PSA of 66.8 Ų [1], whereas the closely related ketone analog 6-Boc-1-oxo-6-aza-spiro[3.4]octane has a LogP of 1.91 and PSA of 46.6 Ų [2]. The 0.14-unit higher LogP and 20.2 Ų larger PSA of the target compound reflect the contribution of the carboxylic acid group, which increases both lipophilicity and polarity.

Lipophilicity & PSA
Data to verify
ΔLogP = +0.14
ΔPSA = +20.2 Ų
Supports differentiation in ADME profiling context
Predicted values; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bond Donor/Acceptor Capacity: 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid vs. 6-Boc-1-oxo-6-aza-spiro[3.4]octane

The target compound possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors [1], whereas the ketone analog 6-Boc-1-oxo-6-aza-spiro[3.4]octane has 0 donors and 4 acceptors . The additional donor and acceptor arise from the carboxylic acid moiety, enabling stronger and more diverse intermolecular interactions.

H‑Bond Capacity
Data to verify
ΔHBD = +1
ΔHBA = +1
Informs hydrogen-bonding capacity for target engagement
Predicted; confirm experimentally for specific systems
Hydrogen Bonding Drug-Receptor Interactions Solubility

Rotatable Bond Count and Conformational Flexibility: 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid vs. 6-Boc-1-oxo-6-aza-spiro[3.4]octane

The target compound contains 4 rotatable bonds [1], compared to 2 rotatable bonds in the ketone analog 6-Boc-1-oxo-6-aza-spiro[3.4]octane . The additional rotatable bonds stem from the carboxylic acid group and the Boc-protecting group, providing greater conformational flexibility.

Rotatable Bonds
Data to verify
ΔRotatable Bonds = +2
Influences conformational flexibility and binding entropy
Predicted values; may vary with environment
Conformational Analysis Molecular Flexibility Entropy

Acidic pKa and Ionization State: 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid vs. Non-Acidic Analogs

The carboxylic acid group of the target compound confers a predicted pKa of 4.67 , whereas non-acidic analogs like 6-Boc-1-oxo-6-aza-spiro[3.4]octane lack an ionizable proton under physiological conditions. At pH 7.4, the target compound will exist predominantly as a carboxylate anion, significantly altering its solubility and membrane permeability profile.

Ionization State
Class-level inference
pKa ≈ 4.67; anionic at pH 7.4
Supports pH-dependent solubility evaluation
Qualitative difference vs. neutral ketone analog
Ionization pH-Dependent Solubility Bioavailability

Synthetic Versatility: Carboxylic Acid Handle vs. Ketone or Alcohol Functionalities

The carboxylic acid functionality of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid allows direct amide bond formation with primary or secondary amines using standard coupling reagents (e.g., EDC, HATU) [1]. In contrast, the ketone analog 6-Boc-1-oxo-6-aza-spiro[3.4]octane requires reductive amination or Grignard addition for amine incorporation, while the alcohol analog 6-Boc-6-aza-spiro[3.4]octane-2-methanol necessitates activation (e.g., tosylation) prior to nucleophilic substitution . This distinction streamlines the synthesis of amide-containing spirocyclic derivatives, a common motif in medicinal chemistry.

Synthetic Route
Class-level inference
Direct amide coupling vs. multistep activation
Informs synthetic efficiency and step-count reduction
General principles; validate for specific amine substrates
Synthetic Chemistry Amide Coupling Bioconjugation

Optimal Use Cases for 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic Acid Based on Quantitative Differentiation


Synthesis of Spirocyclic Amide Libraries in Medicinal Chemistry

The carboxylic acid handle of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid enables rapid parallel synthesis of diverse amide libraries via coupling with primary and secondary amines [1]. This building block is particularly valuable for generating spirocyclic derivatives for structure-activity relationship (SAR) studies, where the rigid spiro[3.4]octane core enhances conformational constraint and metabolic stability [2].

Bioconjugation and Peptide Chemistry Applications

The combination of a Boc-protected amine and a free carboxylic acid makes this compound a dual-functional linker for bioconjugation. The carboxylic acid can be coupled to amino groups on peptides or proteins using standard coupling reagents (e.g., EDC/NHS), while the Boc group can be subsequently deprotected to reveal a free amine for further conjugation [1]. This orthogonal reactivity is essential for constructing complex bioconjugates without cross-reactivity [2].

Material Science and Polymer Chemistry as a Functional Monomer

The spirocyclic core of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid imparts rigidity and thermal stability, making it a candidate monomer for the synthesis of polyamides or polyesters with enhanced mechanical properties [1]. The carboxylic acid group facilitates polymerization via condensation reactions, while the Boc group can be removed post-polymerization to introduce reactive amine sites for further functionalization [2].

Application
Selection Property
Validation Focus
Spirocyclic amide library synthesis
Carboxylic acid for direct amide coupling
Coupling efficiency, library diversity, SAR exploration
Bioconjugation & peptide chemistry
Orthogonal Boc/COOH reactivity
Deprotection orthogonality, conjugate stability, cross-reactivity control
Polymer / material science monomer
Spirocyclic rigidity and thermal stability
Mechanical and thermal property characterization

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